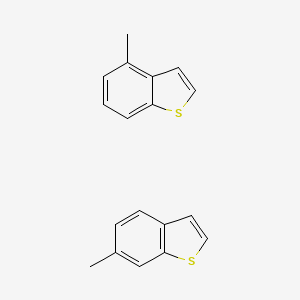

4-/6-Methylbenzothiophene

Description

Properties

Molecular Formula |

C18H16S2 |

|---|---|

Molecular Weight |

296.5 g/mol |

IUPAC Name |

4-methyl-1-benzothiophene;6-methyl-1-benzothiophene |

InChI |

InChI=1S/2C9H8S/c1-7-2-3-8-4-5-10-9(8)6-7;1-7-3-2-4-9-8(7)5-6-10-9/h2*2-6H,1H3 |

InChI Key |

HNBLZSANTYKIDB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)C=CS2.CC1=C2C=CSC2=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Cyclization of Precursors under Acidic or Basic Conditions

One common synthetic approach to methyl-substituted benzothiophenes involves cyclization of suitably substituted precursors. For example, 6-methylbenzo[b]thiophene-2-carboxylic acid is synthesized via cyclization of precursors in the presence of acids or bases, sometimes catalyzed by palladium complexes. This method allows for regioselective introduction of methyl groups and functionalization at other positions on the benzothiophene ring.

Palladium-Catalyzed Cyclization and Carbonylation

Palladium-catalyzed reactions have been extensively employed for benzothiophene synthesis. For instance, PdI2 with potassium iodide catalyzes heterocyclodehydration of 1-(2-mercaptophenyl)-2-yn-1-ols to yield benzothiophene derivatives in moderate to good yields (55–82%). Radical-promoted heterocyclodehydration using radical initiators such as AIBN in alcoholic media also selectively produces 2-alkoxymethylbenzothiophenes with yields ranging from 49% to 98%.

A palladium-catalyzed carbonylative approach enables synthesis of benzothiophene-3-carboxylic esters from readily available building blocks, demonstrating scalability and functional group tolerance. For example, methyl 6-fluoro-2-phenylbenzo[b]thiophene-3-carboxylate was synthesized with a yield of 63.4 mg from 72.7 mg of starting sulfane compound under CO pressure at 80 °C.

Oxidative Cyclization of o-Mercaptocinnamic Acids

Oxidative cyclization of o-mercaptocinnamic acids is a traditional method for benzo[b]thiophene synthesis, especially for 2-substituted derivatives. However, this method is limited to producing benzo[b]thiophene-2-carboxylates and related derivatives. Acid-catalyzed cyclization of 2-phenylthioacetaldehyde dialkyl acetals also yields 2-arylbenzo[b]thiophenes, but regioselectivity issues require chromatographic separation of isomers.

Halogenated Methyl Mercaptan Route for 4-Substituted Benzothiophenes

A novel industrially viable synthesis of 4-bromobenzo[b]thiophene uses 2-bromo-6-fluorobenzaldehyde reacted with halogenated methyl mercaptans (chloromethyl or bromomethyl mercaptan) in the presence of alkali and organic solvents (acetone, DMF, THF) at mild temperatures (20–40 °C). The process involves:

- Formation of 2-chloro(bromo)methylthio-6-bromobenzaldehyde intermediate.

- Reaction with triphenylphosphine in toluene to form a quaternary phosphonium salt.

- Subsequent Wittig-type reaction with sodium hydride to form crude 4-bromobenzo[b]thiophene.

- Purification by high vacuum distillation and recrystallization.

This method avoids high-temperature decarboxylation, improves yield (up to 86%), and is suitable for large-scale production.

Preparation of 4-Methylthiobenzaldehyde as a Precursor

4-Methylthiobenzaldehyde, a key intermediate for 4-methylbenzothiophene synthesis, is prepared by catalytic carbonylation of thioanisole derivatives under CO pressure (0.5–5 MPa) at 70–90 °C for 3–8 hours using SZTA catalysts. The reaction mixture is filtered and hydrolyzed with water at room temperature to isolate the aldehyde.

Comparative Data Table of Preparation Methods

Research Findings and Analysis

- The palladium-catalyzed heterocyclodehydration offers a versatile and efficient route to various benzothiophene derivatives with good regioselectivity and moderate to high yields, suitable for complex substitutions.

- Radical-promoted methods provide an alternative pathway to selectively obtain alkoxymethyl derivatives, expanding the chemical space accessible for benzothiophene analogs.

- Industrial synthesis methods focusing on halogenated methyl mercaptan reactions demonstrate practical advantages such as mild reaction conditions, avoidance of harsh decarboxylation steps, and scalability with high yield and purity, making them attractive for commercial production.

- Traditional oxidative cyclization methods, while historically significant, face limitations in regioselectivity and substrate scope, often requiring chromatographic separation of isomers.

- Carbonylative palladium catalysis enables functionalization at specific positions (e.g., 3-carboxylate esters), offering a route to biologically relevant derivatives with potential pharmacological applications.

Chemical Reactions Analysis

Types of Reactions: 4-/6-Methylbenzothiophene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.

Substitution: Electrophilic substitution reactions can introduce various functional groups into the benzothiophene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Electrophilic reagents like halogens and nitrating agents are used under acidic conditions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Halogenated and nitrated benzothiophene derivatives.

Scientific Research Applications

Pharmaceutical Applications

4-/6-Methylbenzothiophene derivatives have been investigated for their potential as therapeutic agents. Notably:

- Anticancer Activity: Some derivatives exhibit inhibitory effects on cancer cell proliferation. Research has shown that modifications at specific positions can enhance biological activity against various cancer types.

- Anti-inflammatory Properties: The compound's interaction with biological targets has led to studies focusing on its anti-inflammatory effects, which may be beneficial in treating conditions like arthritis and other inflammatory diseases.

Case Study:

A study demonstrated that certain 4-methylbenzothiophene derivatives showed significant activity against breast cancer cell lines, suggesting their potential as lead compounds in drug development.

Biochemical Modifications

The incorporation of this compound into oligonucleotides has been explored to enhance their stability and functionality:

- Oligonucleotide Functionalization: Modifying RNA and DNA strands with methylbenzothiophene units has resulted in increased thermal stability of duplexes, making them useful in biotechnological applications such as gene therapy and molecular probes .

Data Table: Thermal Stability of Modified Oligonucleotides

| Modification Type | Tm Increase (°C) | Remarks |

|---|---|---|

| 1-BT unit | +5 | Moderate stability |

| 2-BT units | +10 | Significant stabilization |

| 4-BT units | +12 | Enhanced duplex formation |

Central Nervous System Disorders

Recent patents have highlighted the potential of benzothiophene compounds, including this compound, in treating mental disorders such as PTSD and depression:

- Pharmacological Properties: These compounds are being studied for their ability to modulate central nervous system activity, providing new avenues for developing psychotherapeutics .

Case Study:

A patent application describes a formulation containing 4-methylbenzothiophene as a key ingredient for enhancing mental well-being and treating anxiety disorders .

Material Science Applications

In materials science, this compound is utilized due to its unique properties:

- Organic Electronics: The compound is explored for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to its favorable electronic properties.

- Dyes and Pigments: Its vibrant color characteristics make it suitable for use in dyes and pigments, particularly in applications requiring high stability under UV exposure.

Mechanism of Action

The mechanism of action of 4-/6-Methylbenzothiophene involves its interaction with various molecular targets and pathways. In biological systems, it can undergo metabolic transformations to form reactive intermediates that interact with cellular components. The specific pathways and targets depend on the context of its application, such as its use as an antimicrobial or anticancer agent .

Comparison with Similar Compounds

Comparison with Structural Isomers of Methylbenzothiophene

The positional isomerism of methyl groups on benzothiophene significantly influences physical, chemical, and biological properties. Evidence from sulfur compound reference standards (e.g., Sulfur Compounds Standard II ) lists multiple methylbenzothiophene isomers (Table 1) :

| Product Number | Compound Name |

|---|---|

| 0946.9 | 2-Methylbenzothiophene |

| 0199.9 | 6-Methylbenzothiophene |

| 0947.9 | 3-Methylbenzothiophene |

| 0951.9 | 7-Methylbenzothiophene |

| 0198.9 | 4-Methylbenzothiophene |

| 0356.9 | 5-Methylbenzothiophene |

Key Comparisons :

Electronic Effects: Methyl groups at the 4- or 6-position alter electron density distribution in the benzothiophene ring. For example, a methyl group at the 6-position may enhance steric hindrance compared to the 4-position, affecting reactivity in electrophilic substitution reactions.

Synthetic Utility :

- 6-Methylbenzothiophene is listed in specialized chemical catalogs (e.g., Biopharmacule Speciality Chemicals ) as a precursor for nitration and functionalization reactions, whereas 4-Methylbenzothiophene is less prominently featured .

Availability :

- Both isomers are commercially available as reference standards (e.g., Chiron Biomarker Catalogue ), with 6-Methylbenzothiophene (Prod.nr 0199.9) and 4-Methylbenzothiophene (Prod.nr 0198.9) cataloged alongside other sulfur compounds like Diphenyl sulfide .

Comparison with Other Sulfur-Containing Heterocycles

Benzothiophenes are often compared to structurally related sulfur heterocycles, such as thiophene , benzofuran , and indole . However, the evidence focuses on methylbenzothiophene isomers rather than broader heterocyclic comparisons. Key distinctions include:

Diphenyl Sulfide :

- A simpler sulfur compound (Prod.nr 0907.12) lacking the fused aromatic system of benzothiophenes, resulting in lower thermal stability and distinct reactivity in cross-coupling reactions .

Functionalized Benzothiophenes: Derivatives like Methyl 5-amino-1-benzothiophene-2-carboxylate (CAS 20532-28-9) demonstrate the versatility of the benzothiophene scaffold for introducing carboxylate and amino groups, enabling applications in drug discovery .

Research Implications and Gaps

The evidence underscores the following:

- Structural Isomerism : Positional differences in methyl substitution impact synthetic pathways and physicochemical properties, but experimental data (e.g., melting points, solubility) are absent in the provided sources.

- Reference Standards : Commercial availability of methylbenzothiophene isomers facilitates analytical and industrial applications, though detailed mechanistic studies are needed to quantify isomer-specific behaviors .

Further research should prioritize:

- Spectroscopic characterization (NMR, XRD) of 4-/6-Methylbenzothiophene.

- Comparative studies on their reactivity in common organic transformations (e.g., sulfonation, halogenation).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.